molecular formula C12H12O2S B2538731 1-(Methanesulfonylmethyl)naphthalene CAS No. 5925-59-7

1-(Methanesulfonylmethyl)naphthalene

Cat. No.: B2538731
CAS No.: 5925-59-7
M. Wt: 220.29
InChI Key: NSWFAAUJPDWQKN-UHFFFAOYSA-N
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Description

1-(Methanesulfonylmethyl)naphthalene is an organic compound characterized by a naphthalene ring substituted with a methanesulfonylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methanesulfonylmethyl)naphthalene typically involves the reaction of naphthalene with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through electrophilic aromatic substitution, where the methanesulfonylmethyl group is introduced to the naphthalene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions: 1-(Methanesulfonylmethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

1-(Methanesulfonylmethyl)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Methanesulfonylmethyl)naphthalene exerts its effects involves electrophilic aromatic substitution. The methanesulfonylmethyl group acts as an electron-withdrawing group, influencing the reactivity of the naphthalene ring. This effect is crucial in determining the compound’s behavior in various chemical reactions .

Comparison with Similar Compounds

    Naphthalene: The parent compound, lacking the methanesulfonylmethyl group.

    1-Methylnaphthalene: Similar structure but with a methyl group instead of methanesulfonylmethyl.

    1-Naphthylmethanesulfonate: A related compound with a sulfonate group.

Uniqueness: 1-(Methanesulfonylmethyl)naphthalene is unique due to the presence of the methanesulfonylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

IUPAC Name

1-(methylsulfonylmethyl)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2S/c1-15(13,14)9-11-7-4-6-10-5-2-3-8-12(10)11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSWFAAUJPDWQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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